molecular formula C17H29BN2O4 B2523601 N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 2490665-96-6

N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B2523601
CAS No.: 2490665-96-6
M. Wt: 336.24
InChI Key: FACUWUZVMKVUTN-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.24. The purity is usually 95%.
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Scientific Research Applications

Structural Analyses and Synthesis

The compound N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, due to its structural complexity, is involved in the design and synthesis of various molecular structures. A series of compounds based on pirfenidone structure, which shows therapeutic effects for the treatment of fibrosis, were synthesized by the arylation of heterocyclic amines with arylboronic acids under Chan-Lam-Evans conditions. The study describes the synthesis of similar compounds, emphasizing the importance of boron-containing compounds in pharmaceutical research (Abd El Kader et al., 2012).

Catalytic Applications

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are known for their role in catalytic processes. For instance, they are involved in the catalytic enantioselective borane reduction of benzyl oximes, demonstrating the compound's potential in asymmetric reduction and the production of chiral pyridyl amines (Huang et al., 2010).

Crystallography and Density Functional Theory (DFT) Studies

Crystallographic and DFT studies have been conducted to analyze the structure of compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl group. These studies involve single-crystal X-ray diffraction and DFT calculations to analyze the molecular structures, electrostatic potential, and physicochemical properties of such compounds (Huang et al., 2021).

Antioxidant and Acetylcholinesterase Inhibitory Properties

The derivative compounds of pyridinyl amines, including those similar in structure to this compound, exhibit significant antioxidant activity and moderate acetylcholinesterase (AChE) inhibitory properties. This suggests potential therapeutic applications, especially in treating diseases where oxidative stress and AChE activity are of concern (Méndez & Kouznetsov, 2015).

Future Directions

Organoboron compounds have a wide range of applications in pharmacy and biology . They are used as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify various substances . Boronic ester bonds, which this compound contains, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load not only anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release . This suggests potential future directions for the use of this compound in drug delivery systems.

Properties

IUPAC Name

N-[3-(2-methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(20-13-14)19-9-6-10-22-12-11-21-5/h7-8,13H,6,9-12H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACUWUZVMKVUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.